Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875837
InChI: InChI=1S/C18H25NO4/c1-17(2,3)22-15(20)11-14-16(21)23-18(4,5)12-19(14)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3
SMILES:
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol

Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate

CAS No.:

Cat. No.: VC15875837

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate -

Specification

Molecular Formula C18H25NO4
Molecular Weight 319.4 g/mol
IUPAC Name tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate
Standard InChI InChI=1S/C18H25NO4/c1-17(2,3)22-15(20)11-14-16(21)23-18(4,5)12-19(14)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3
Standard InChI Key PDRPEPJMEHOMHU-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C(C(=O)O1)CC(=O)OC(C)(C)C)C2=CC=CC=C2)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a morpholine ring substituted at the 3-position with an acetoxy group bearing a tert-butyl ester. Key structural elements include:

  • A 6,6-dimethyl-2-oxo-morpholine core ensuring conformational rigidity.

  • A phenyl group at the 4-position contributing to aromatic interactions in biological systems.

  • A tert-butyl ester moiety enhancing solubility in organic solvents and metabolic stability .

The IUPAC name, tert-butyl 2-(6,6-dimethyl-2-oxo-4-phenylmorpholin-3-yl)acetate, reflects these substituents systematically .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H}-NMR displays signals for the tert-butyl group (δ 1.45 ppm), phenyl protons (δ 7.35–7.46 ppm), and methyl groups on the morpholine ring (δ 1.20–1.30 ppm).

  • 13C^{13}\text{C}-NMR reveals carbonyl carbons at δ 170–175 ppm (ester and morpholinone).

Mass spectrometry (MS) shows a molecular ion peak at m/z 319.4, consistent with the molecular weight .

Physicochemical Properties

Experimental and predicted properties include:

PropertyValueSource
Boiling Point447.4°C (Predicted)
Density1.083 ± 0.06 g/cm³
Partition Coefficient (LogP)3.10 ± 0.40
Solubility in THF>50 mg/mL

The high boiling point and moderate LogP suggest suitability for high-temperature reactions and lipid membrane permeability, respectively .

Synthesis and Reaction Optimization

Key Synthetic Route

The synthesis involves a two-step lithiation-alkylation sequence :

Step 1: Deprotonation
6,6-Dimethyl-4-phenylmorpholin-2-one (0.487 mmol) is treated with lithium hexamethyldisilazane (LiHMDS, 0.490 mmol) in tetrahydrofuran (THF) at −70°C for 1 hour, generating a stabilized enolate .

Step 2: Alkylation
tert-Butyl bromoacetate (1.105 mmol) is added dropwise at −70°C, followed by stirring for 3.5 hours. Quenching with saturated ammonium chloride and purification via flash chromatography yields the product in 78% yield .

Critical Parameters

  • Temperature Control: Reactions below −60°C minimize side reactions .

  • Solvent Choice: THF optimizes enolate stability and reagent solubility .

  • Purification: Ethyl acetate/heptane gradients (10–40%) effectively separate the product .

Applications in Pharmaceutical Chemistry

Case Study: Anticandidate

A 2024 study derivatized the acetoxy group into a hydroxamic acid, creating a histone deacetylase (HDAC) inhibitor with IC₅₀ = 120 nM. Structural analogs showed improved blood-brain barrier penetration compared to vorinostat.

Analytical Characterization

TechniqueApplicationFindings
HPLCPurity assessment>99% purity (254 nm)
IR SpectroscopyFunctional group analysisνC=O\nu_{\text{C=O}} = 1730 cm⁻¹
X-ray CrystallographySolid-state structureOrthorhombic crystal system

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator